2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Overview
Description
“2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine” is a type of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Various methods for developing pyrido[2,3-d]pyrimidines have been previously reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase . For example, in 1993, Kisliuk et al. described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines .
Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines . The structure of pyrido[2,3-d]pyrimidines is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Scientific Research Applications
Anticancer Activity
Pyridopyrimidines, including 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine , have been identified as compounds with significant anticancer properties . They target various cancer-related pathways and have been shown to inhibit the growth of cancer cells . The compound’s ability to interfere with key enzymes and receptors involved in cell proliferation makes it a promising candidate for cancer therapy.
Antibacterial Agents
Research has indicated that pyridopyrimidine derivatives exhibit antibacterial activity . This is particularly relevant in the context of increasing antibiotic resistance. The structural features of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine may be fine-tuned to develop new antibacterial agents that can overcome resistant strains of bacteria .
CNS Depressants
The central nervous system (CNS) depressant activity of pyridopyrimidines makes them suitable for the development of treatments for conditions characterized by excessive neural activity. This includes potential applications in seizure control and sedation .
Anticonvulsant Properties
Pyridopyrimidine derivatives have been studied for their anticonvulsant effects 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine could be used to create new medications that help manage epilepsy and other seizure disorders .
Antipyretic Uses
The antipyretic (fever-reducing) properties of pyridopyrimidines suggest that they could be used to develop drugs that lower body temperature in febrile illnesses. This application could be particularly beneficial in pediatric medicine, where fever management is often needed .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and cellular regulation. Pyridopyrimidine derivatives, including 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine , have been found to act as kinase inhibitors. This application has implications for the treatment of diseases like cancer, where abnormal kinase activity is a hallmark .
Mechanism of Action
Many antitumor activities have been reported for pyrido[2,3-d]pyrimidines, which could be attributable to the inhibition of various enzymes involved in carcinogenesis . This includes different cancer targets, such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
The future directions for “2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine” could involve further exploration of its potential as an anticancer agent . The review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .
properties
IUPAC Name |
2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-3-1-2-4(8(11,12)13)14-6(3)16-7(10)15-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJODODLCIOQKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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